molecular formula C36H26N4O2 B3826224 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide

Cat. No. B3826224
M. Wt: 546.6 g/mol
InChI Key: GAUAKFPSMLPFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide, also known as PDPB, is a chemical compound that has been studied for its potential use in scientific research. PDPB has been found to have various biochemical and physiological effects, making it a valuable tool for studying biological systems.

Mechanism of Action

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide works by binding to specific proteins in cells, altering their activity and function. The exact mechanism of action of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the modulation of signaling pathways.
Biochemical and Physiological Effects
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide has been found to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of gene expression. N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide in lab experiments is its ability to selectively target specific proteins and signaling pathways, allowing researchers to investigate the role of these molecules in cellular processes. However, N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide can be difficult to synthesize and may be expensive to obtain, limiting its use in some research settings.

Future Directions

There are several potential future directions for research involving N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide. One area of interest is the development of new synthetic methods for N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide and its potential therapeutic applications. Finally, the use of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide in combination with other compounds may provide new insights into the regulation of cellular processes and the development of new treatments for disease.

Scientific Research Applications

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions and the regulation of gene expression. N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dibenzamide has also been used to investigate the role of specific signaling pathways in cellular processes.

properties

IUPAC Name

N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N4O2/c41-35(28-12-6-2-7-13-28)37-30-20-16-26(17-21-30)33-24-32(25-10-4-1-5-11-25)39-34(40-33)27-18-22-31(23-19-27)38-36(42)29-14-8-3-9-15-29/h1-24H,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUAKFPSMLPFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.